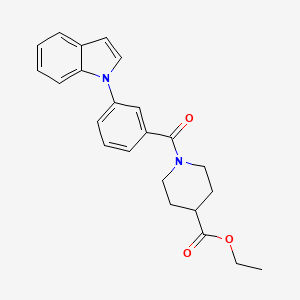

ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a piperidine derivative featuring a benzoyl group substituted with an indole moiety at the 3-position and an ethyl ester at the piperidine-4-carboxylate position. This compound’s structure combines an aromatic indole system, known for its electron-rich and hydrogen-bonding capabilities, with a piperidine scaffold that confers conformational flexibility.

Properties

IUPAC Name |

ethyl 1-(3-indol-1-ylbenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-28-23(27)18-10-13-24(14-11-18)22(26)19-7-5-8-20(16-19)25-15-12-17-6-3-4-9-21(17)25/h3-9,12,15-16,18H,2,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDDDDVYWOWTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with ethyl piperidine-4-carboxylate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The benzoyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate can be elucidated by comparing it to analogs with variations in the benzoyl substituent, linker groups, or piperidine modifications. Below is a detailed analysis supported by data from synthetic and crystallographic studies:

Table 1: Structural and Functional Comparison of Piperidine-4-carboxylate Derivatives

Key Findings

Substituent Effects on Reactivity and Interactions The indole substituent in the target compound provides a hydrogen-bond donor (N–H) and participates in π-π stacking, which is absent in sulfonamide (e.g., ) or sulfonyl-nitro (e.g., ) analogs. This makes the indole derivative more likely to engage in biomolecular interactions, such as with enzyme active sites .

Synthetic Flexibility The core piperidine-4-carboxylate scaffold is synthesized via amide coupling (EDCI/HOBt) in most cases . Modifications to the benzoyl group (e.g., indole vs. sulfonamide) depend on the choice of carboxylic acid precursor.

For example, the indole’s planar structure may influence crystal packing differently compared to bulkier sulfonamide groups.

Research Implications

- Medicinal Chemistry : The indole variant’s hydrogen-bonding capacity positions it as a candidate for targeting serotonin receptors or kinases, whereas sulfonamide analogs (e.g., ) may favor carbonic anhydrase inhibition.

- Material Science : Electron-withdrawing groups (e.g., nitro in ) could enhance thermal stability, making such derivatives suitable for polymer or coating applications.

Biological Activity

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by an indole moiety linked to a piperidine structure through a benzoyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 326.39 g/mol. The presence of both an indole and piperidine structure suggests potential interactions with various biological targets, particularly in the central nervous system and in antimicrobial activity.

2.1 Antimicrobial Activity

Research has shown that compounds containing indole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 - 0.25 | Staphylococcus aureus |

| Compound B | 0.15 - 0.20 | Escherichia coli |

| Ethyl derivative | 0.10 - 0.15 | Candida albicans |

These findings suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

2.2 Anticancer Activity

Studies indicate that indole derivatives can induce apoptosis in cancer cells through various mechanisms, such as activation of caspases and modulation of signaling pathways like the PI3K/Akt pathway. Experimental data have shown that similar compounds can inhibit tumor growth in vitro and in vivo models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in pathogen metabolism or cancer cell proliferation.

- Interaction with Receptors : It could potentially bind to neurotransmitter receptors, influencing neurochemical pathways.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, ethyl derivatives were tested against a panel of bacterial strains, revealing significant antimicrobial properties. The results indicated that modifications to the piperidine ring enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 5 μM, suggesting its potential as a therapeutic agent for cancer treatment.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.